

CAS number 454-82-0 physical properties

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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)phenol

Cat. No.: B1590969

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An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-(trifluoromethyl)aniline (CAS 454-82-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the chemical compound identified by CAS number 454-82-0. While the initial topic request mentioned "2,3,5,6-Tetrafluoroterephthalonitrile," extensive database cross-referencing consistently associates CAS 454-82-0 with 2-Hydroxy-4-(trifluoromethyl)aniline and its isomers. This guide will focus on the accurately identified compound, offering in-depth data, experimental methodologies, and practical insights for its application in research and development. The document is structured to deliver not just data, but a foundational understanding of the causality behind the physical characteristics and the protocols for their verification.

Introduction and Compound Identification

The compound registered under CAS number 454-82-0 is 2-Hydroxy-4-(trifluoromethyl)aniline, a substituted aniline derivative.^{[1][2][3]} It is also referred to in some literature as **2-Amino-5-(trifluoromethyl)phenol**.^{[4][5][6]} This fluorinated aromatic amine is a solid at room temperature, appearing as a white to light yellow crystalline powder.^{[3][7]} Its molecular structure, featuring a hydroxyl group, an amino group, and a trifluoromethyl group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and

agrochemicals.[\[5\]](#) The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of molecules into which it is incorporated.[\[5\]](#)

It is crucial to note a discrepancy in some chemical databases where the topic of "2,3,5,6-Tetrafluoroterephthalonitrile" has been intermittently associated with this CAS number. However, the authoritative consensus points to 2-Hydroxy-4-(trifluoromethyl)aniline as the correct chemical identity for CAS 454-82-0.

Core Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in drug design, formulation, and synthesis. The following table summarizes the key physical data for 2-Hydroxy-4-(trifluoromethyl)aniline.

Physical Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₃ NO	[1] [5] [8]
Molecular Weight	177.12 g/mol	[3] [5]
Melting Point	114-115 °C	[1] [8]
Boiling Point	233.8 °C at 760 mmHg	[5] [8]
Density	Approximately 1.4 g/cm ³	[8]
Appearance	White to light yellow solid powder	[7]
Solubility	Soluble in hot methanol and acetone. [9] [10]	

Chemical Structure and Visualization

The spatial arrangement of functional groups in 2-Hydroxy-4-(trifluoromethyl)aniline is a key determinant of its physical and chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the hydroxyl group and the basicity of the amino group.

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